molecular formula C15H25NO2S B026303 2,4,6-Triisopropylbenzenesulfonamide CAS No. 105536-22-9

2,4,6-Triisopropylbenzenesulfonamide

Cat. No.: B026303
CAS No.: 105536-22-9
M. Wt: 283.4 g/mol
InChI Key: PRMNQLMPSVOZIX-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzenesulfonamide is an organic compound with the molecular formula C15H25NO2S. It is a sulfonamide derivative characterized by the presence of three isopropyl groups attached to a benzene ring, which is further bonded to a sulfonamide group. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triisopropylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amines, respectively .

Scientific Research Applications

2,4,6-Triisopropylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Triisopropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The isopropyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target sites .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triisopropylbenzenesulfonyl chloride: A related compound used in similar synthetic applications.

    2,4,6-Triisopropylbenzenesulfonyl azide: Used as a reagent for azide transfer reactions.

    Bis(2,4,6-triisopropylphenyl) disulfide: Another derivative with distinct chemical properties .

Uniqueness

2,4,6-Triisopropylbenzenesulfonamide is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of three isopropyl groups enhances its steric hindrance and hydrophobicity, making it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMNQLMPSVOZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352973
Record name 2,4,6-Triisopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105536-22-9
Record name 2,4,6-Triisopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 2,4,6-Triisopropylbenzenesulfonamide and how was it determined?

A1: this compound crystallizes in the monoclinic P2(1)/c space group with unit cell parameters a = 16.9600 (6) Å, b = 8.1382 (2) Å, c = 11.7810 (2) Å, and beta = 104.777 (2) degrees. The structure was solved from X-ray powder diffraction data using a Monte Carlo method and refined by Rietveld methods. This method involved generating trial structures through random molecular movements within the unit cell and evaluating them using a full-profile-fitting technique. [, , ]

Q2: How does the molecular structure of this compound influence its packing in the solid state?

A2: The presence of bulky isopropyl groups and the sulfonamide moiety significantly influences the molecular packing of this compound. The molecules are linked together through N–H⋯O hydrogen bonds, forming two-dimensional sheets. These sheets are further characterized by the presence of alternating eight and twenty-membered rings. [, ]

Q3: Are there any applications of this compound in polymer chemistry?

A4: Yes, this compound plays a role in synthesizing a 15-membered triolefinic macrocycle. This macrocycle is then utilized to modify the periphery of a 2.0 generation poly(propyleneimine) dendrimer, creating a hybrid dendrimer. []

Q4: What additional structural insights were gained from single-crystal X-ray diffraction analysis of this compound?

A5: Single-crystal X-ray diffraction analysis confirmed the structural details obtained from powder diffraction data. Importantly, it revealed precise bond lengths within the sulfonamide group: S=O distances of 1.4252 (18) Å and 1.4301 (16) Å, and an S—N distance of 1.601 (2) Å. []

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